

# 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

## IUPAC name

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### Compound of Interest

**Compound Name:** 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

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An In-depth Technical Guide to **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

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## Executive Summary

This technical guide provides a comprehensive overview of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**, a polysubstituted aromatic compound of interest in synthetic organic chemistry. The document elucidates the definitive IUPAC nomenclature and structural features of the molecule, grounded in internationally recognized chemical naming conventions. It further details validated physicochemical properties, a documented protocol for its synthesis via electrophilic aromatic substitution, and a thorough analysis of its expected and observed spectroscopic signatures for structural confirmation. The guide discusses the underlying chemical principles, such as substituent directing effects, that govern its synthesis and reactivity. Finally, potential applications are considered, positioning the compound as a versatile chemical intermediate for research and development in pharmaceuticals and materials science.

## IUPAC Nomenclature and Structural Elucidation

The precise naming of a chemical entity is fundamental to unambiguous scientific communication. The structure in question is a benzene ring with four substituents: bromo,

chloro, methyl, and nitro. The naming process follows the principles set forth by the International Union of Pure and Applied Chemistry (IUPAC), primarily documented in the "Nomenclature of Organic Chemistry," commonly known as the Blue Book[1][2][3].

The core principles applied are:

- Lowest Locant Rule: The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents.
- Alphabetical Precedence: When multiple numbering schemes yield the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.

For this molecule, two numbering schemes produce the lowest locant set of {1, 2, 4, 5}. To break this tie, alphabetical order is used: Bromo, Chloro, Methyl, Nitro. "Bromo" is cited first and is therefore assigned position 1. This definitively leads to the name **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**[4]. Any other name would violate IUPAC conventions[5][6].

## Molecular Structure

The structural formula confirms the spatial relationship of the substituents on the benzene ring as dictated by the IUPAC name.

Caption: Structure of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**.

## Physicochemical and Safety Data

Quantitative properties are essential for experimental design, modeling, and safety assessments. The following data have been computed and are available in public chemical databases[4].

Property	Value	Source
IUPAC Name	1-bromo-2-chloro-4-methyl-5-nitrobenzene	PubChem[4]
CAS Number	1126367-34-7	PubChem[4], ChemicalBook[7]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO <sub>2</sub>	PubChem[4]
Molecular Weight	250.48 g/mol	PubChem[4]
Monoisotopic Mass	248.91922 Da	PubChem[4]
XLogP3	3.4	PubChem[4]
Hydrogen Bond Donors	0	PubChem[4]
Hydrogen Bond Acceptors	2	PubChem[4]
Rotatable Bond Count	1	PubChem[4]

## Hazard Identification

This compound is classified with the following GHS hazard statements, requiring appropriate handling and personal protective equipment[4][8].

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust/fumes and using thorough rinsing protocols in case of eye contact[7].

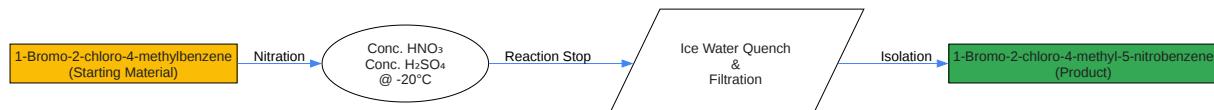
## Synthesis and Mechanistic Rationale

The synthesis of polysubstituted benzenes is a foundational task in organic chemistry, with the order of substituent introduction being critical to achieving the desired regiochemistry[9][10].

The documented synthesis of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene** is achieved through the electrophilic aromatic substitution (EAS) nitration of a pre-existing substituted benzene[7].

## Synthetic Workflow

The key transformation is the nitration of 1-bromo-2-chloro-4-methylbenzene using a nitrating mixture of concentrated nitric and sulfuric acids[7].



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Caption: Synthetic workflow for the nitration of 1-bromo-2-chloro-4-methylbenzene.

## Mechanistic Discussion and Directing Effects

The success of this synthesis hinges on the directing effects of the substituents already present on the benzene ring[11][12].

- Activating vs. Deactivating Groups: The methyl group (-CH<sub>3</sub>) is an activating group, donating electron density to the ring and favoring electrophilic attack. The bromo (-Br) and chloro (-Cl) groups are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation[11][13].
- Regiochemical Outcome: The incoming electrophile, the nitronium ion (NO<sub>2</sub><sup>+</sup>), is directed by the combined influence of the existing groups. The positions ortho and para to the methyl group (positions 3 and 5) are activated. The positions ortho and para to the halogens are also electronically favored. The position of nitration at C5 is ortho to the methyl group and meta to both halogens. The steric hindrance at the position between the bromo and methyl groups (C3) would be significant. The observed product, with nitration at C5, represents a

favorable outcome considering the electronic activation by the methyl group and the steric environment of the ring.

## Experimental Protocol

The following protocol is adapted from a documented synthesis[7].

- Reaction Setup: In a suitable reaction vessel, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 3.25 mL per 1 g of starting material).
- Cooling: Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
- Addition of Nitrating Agent: Add concentrated nitric acid (approx. 0.75 mL per 1 g of starting material) slowly and dropwise to the cooled solution, maintaining the temperature at -20°C.
- Reaction Time: Stir the reaction mixture for 5 minutes after the addition is complete.
- Quenching: Pour the reaction mixture into a beaker containing a large volume of ice water (approx. 25 g per 1 g of starting material) with vigorous stirring to quench the reaction and precipitate the product.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the filtered solid thoroughly with water to remove residual acid and dry to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

This procedure reports a high yield of 95% for the crude product[7].

## Spectroscopic and Analytical Characterization

Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

- $^1\text{H}$  NMR: The proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms.
  - A documented  $^1\text{H}$  NMR spectrum (400 MHz,  $\text{CDCl}_3$ ) for this compound shows three distinct signals:  $\delta$  8.27 (s, 1H), 7.46 (s, 1H), and 2.56 (s, 3H)[7].
  - Interpretation:
    - The singlet at  $\delta$  2.56 ppm integrating to 3H is characteristic of the methyl ( $-\text{CH}_3$ ) protons.
    - The two singlets in the aromatic region ( $\delta$  8.27 and 7.46 ppm), each integrating to 1H, correspond to the two isolated protons on the benzene ring (at C6 and C3, respectively). The significant downfield shift to 8.27 ppm is expected for the proton ortho to the strongly electron-withdrawing nitro group.
- $^{13}\text{C}$  NMR: Carbon NMR would complement the proton data. Expected signals would include:
  - A signal for the methyl carbon (~20-25 ppm).
  - Six distinct signals in the aromatic region (~120-150 ppm), with carbons attached to the nitro group and halogens being significantly shifted.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- Aromatic C-H stretching: Peaks just above  $3000\text{ cm}^{-1}$ .
- Asymmetric and Symmetric  $\text{NO}_2$  stretching: Strong, characteristic bands are expected around  $1550\text{-}1500\text{ cm}^{-1}$  and  $1350\text{-}1300\text{ cm}^{-1}$ , respectively[14].
- C-Br and C-Cl stretching: Found in the fingerprint region, typically below  $800\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

- Molecular Ion ( $M^+$ ): The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine ( $^{79}\text{Br}/\sim 50.7\%$ ,  $^{81}\text{Br}/\sim 49.3\%$ ) and chlorine ( $^{35}\text{Cl}/\sim 75.8\%$ ,  $^{37}\text{Cl}/\sim 24.2\%$ ). The most abundant peak in this cluster would correspond to the monoisotopic mass of  $\sim 249$  Da. The characteristic  $M$ ,  $M+2$ ,  $M+4$ , and  $M+6$  pattern would be a definitive indicator of the presence of one bromine and one chlorine atom.

## Applications in Research and Drug Development

While specific applications for **1-Bromo-2-chloro-4-methyl-5-nitrobenzene** are not extensively documented, its structure suggests significant potential as a chemical intermediate or building block.

- Scaffold for Medicinal Chemistry: Polysubstituted nitroaromatics are common precursors in drug discovery[9]. The nitro group can be readily reduced to an aniline derivative, which is a key functional group for introducing further diversity through amide bond formation, sulfonylation, or other N-centered reactions. The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.
- Intermediate in Materials Science: Halogenated and nitrated aromatics can serve as precursors for dyes, agrochemicals, and specialized polymers[9]. The combination of functional groups allows for fine-tuning of electronic and physical properties.
- Fragment-Based Screening: As a densely functionalized small molecule, it could be used in fragment-based drug discovery programs to probe the binding pockets of biological targets.

## Conclusion

**1-Bromo-2-chloro-4-methyl-5-nitrobenzene** is a well-defined chemical entity with an unambiguous IUPAC name established by clear and hierarchical rules. Its synthesis is achieved through a high-yielding, regioselective nitration reaction, the outcome of which is rationally explained by the directing effects of the pre-existing substituents. The compound's structure is readily confirmed by standard analytical techniques, with published  $^1\text{H}$  NMR data providing a reliable reference. Its utility for the research and drug development community lies in its potential as a versatile intermediate, offering multiple reactive sites for the elaboration of more complex and potentially bioactive molecules.

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